4-(Benzyloxy)-3-methoxybenzoic acid CAS number 1486-53-9 properties
4-(Benzyloxy)-3-methoxybenzoic acid CAS number 1486-53-9 properties
CAS Number: 1486-53-9
Abstract
This technical guide provides a comprehensive overview of 4-(Benzyloxy)-3-methoxybenzoic acid (CAS 1486-53-9), a key intermediate in the synthesis of pharmacologically active molecules. This document details its physicochemical properties, spectroscopic data, a representative synthesis protocol, and an analysis of its biological activities, with a focus on its emerging role in oncology research. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering a foundational understanding of this versatile benzoic acid derivative.
Introduction
4-(Benzyloxy)-3-methoxybenzoic acid, also known as O-Benzylvanillic acid, is a synthetically valuable organic compound. Its structure, featuring a benzoic acid moiety, a methoxy group, and a protective benzyloxy group, makes it a strategic precursor for the synthesis of complex molecular architectures. Notably, it serves as a critical building block in the development of Heat Shock Protein 90 (Hsp90) inhibitors and vanillate derivatives with cytostatic properties, highlighting its significance in the pursuit of novel anticancer therapeutics.[1] This guide aims to consolidate the available technical information on 4-(Benzyloxy)-3-methoxybenzoic acid to facilitate its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in chemical synthesis and biological studies. The key properties of 4-(Benzyloxy)-3-methoxybenzoic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1486-53-9 | |
| Molecular Formula | C₁₅H₁₄O₄ | [2] |
| Molecular Weight | 258.27 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 171 °C | |
| Boiling Point | 416.6 °C | |
| Flash Point | 156 °C | |
| Predicted XlogP | 3.1 | [2] |
| Storage Temperature | 2-8°C or 10-25°C |
Solubility: While quantitative solubility data for 4-(Benzyloxy)-3-methoxybenzoic acid in a range of organic solvents is not extensively documented in publicly available literature, its structural analogue, 4-methoxybenzoic acid, is highly soluble in alcohols (methanol, ethanol), ethers (diethyl ether), and esters (ethyl acetate).[3] Given the presence of the large, non-polar benzyloxy group, it is anticipated that 4-(Benzyloxy)-3-methoxybenzoic acid will exhibit good solubility in moderately polar to non-polar organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone, with lower solubility in highly polar solvents like water.
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a chemical compound. Below is a summary of the expected and reported spectroscopic data for 4-(Benzyloxy)-3-methoxybenzoic acid.
Mass Spectrometry
The mass spectrum of 4-(Benzyloxy)-3-methoxybenzoic acid would be expected to show a molecular ion peak corresponding to its molecular weight. Predicted mass-to-charge ratios for various adducts are presented below.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 259.09648 |
| [M+Na]⁺ | 281.07842 |
| [M-H]⁻ | 257.08192 |
| [M+NH₄]⁺ | 276.12302 |
| [M+K]⁺ | 297.05236 |
The fragmentation pattern would likely involve the loss of the benzyl group (C₇H₇, 91 Da) and the carboxylic acid group (COOH, 45 Da).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of 4-(Benzyloxy)-3-methoxybenzoic acid is expected to display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1680-1710 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching and bending vibrations.
Synthesis and Reaction Chemistry
4-(Benzyloxy)-3-methoxybenzoic acid is typically synthesized from vanillic acid (4-hydroxy-3-methoxybenzoic acid) through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of vanillic acid with a base, followed by nucleophilic attack on benzyl chloride or benzyl bromide.
Representative Synthesis Protocol
The following protocol is a generalized procedure based on the synthesis of a structurally similar compound, 4-benzyloxy-3-chlorobenzoic acid.[4]
Figure 1: Synthetic workflow for 4-(Benzyloxy)-3-methoxybenzoic acid.
Step-by-Step Methodology:
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Dissolution: In a round-bottom flask, dissolve vanillic acid in a suitable solvent mixture, such as methanol and tetrahydrofuran.
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Base Addition: Add an aqueous solution of a strong base, like sodium hydroxide, to the flask to deprotonate the phenolic hydroxyl group.
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Alkylation: Add benzyl chloride to the reaction mixture.
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Reflux: Heat the reaction mixture to reflux for several hours to allow the etherification to proceed to completion.
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Work-up: After cooling, pour the reaction mixture into a dilute solution of hydrochloric acid to precipitate the product.
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Isolation: Collect the solid product by filtration and wash it sequentially with water and a non-polar organic solvent to remove impurities.
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Purification: Further purify the crude product by recrystallization from an appropriate solvent system to yield pure 4-(Benzyloxy)-3-methoxybenzoic acid.
Biological Activity and Applications in Drug Discovery
The primary interest in 4-(Benzyloxy)-3-methoxybenzoic acid within the scientific community stems from its utility as a precursor to potent bioactive molecules, particularly in the field of oncology.
Precursor to Hsp90 Inhibitors and Cytostatic Vanillates
This compound is a key intermediate in the synthesis of epigallocatechin gallate (EGCG) analogues that act as inhibitors of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, making it an attractive target for cancer therapy.
Furthermore, 4-(Benzyloxy)-3-methoxybenzoic acid is utilized in the preparation of vanillate derivatives that exhibit cytostatic properties. These compounds are of particular interest for their potential to target cancer cells that have developed resistance to apoptosis (programmed cell death).[1]
Potential Anticancer Activity
While often used as a synthetic intermediate, there is evidence to suggest that 4-(Benzyloxy)-3-methoxybenzoic acid itself may possess intrinsic anticancer properties. It has been reported to inhibit tumor growth and induce apoptosis in HCT116 human colon cancer cells.[5] The proposed mechanism of action may involve the inhibition of amine synthesis by its metabolites.[5] However, further detailed studies, including the determination of IC₅₀ values against a broader panel of cancer cell lines and in-depth mechanistic investigations, are required to fully elucidate its potential as a standalone therapeutic agent.
Figure 2: Applications of 4-(Benzyloxy)-3-methoxybenzoic acid in drug discovery.
Safety and Handling
4-(Benzyloxy)-3-methoxybenzoic acid is classified as an irritant. The following GHS hazard statements apply:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
4-(Benzyloxy)-3-methoxybenzoic acid (CAS 1486-53-9) is a valuable and versatile intermediate in organic synthesis, with significant applications in the development of novel anticancer agents. Its utility as a precursor for Hsp90 inhibitors and cytostatic vanillates underscores its importance in modern drug discovery. While its own biological activity warrants further investigation, the existing data suggest a potential role in cancer therapy. This technical guide consolidates the current knowledge on its properties, synthesis, and applications, providing a solid foundation for researchers and developers working with this compound.
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